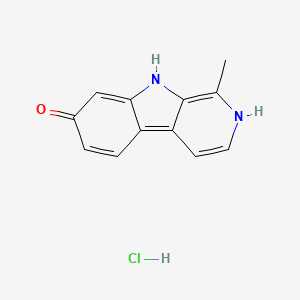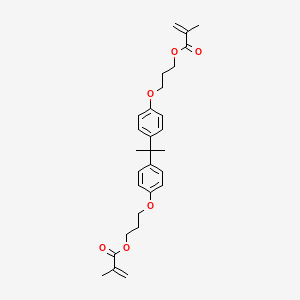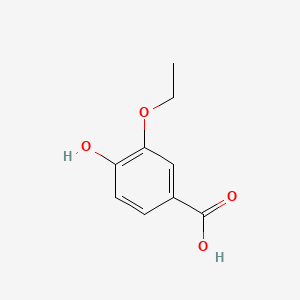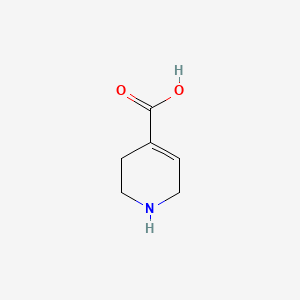
Isoguvacine
描述
Isoguvacine is a recognized gamma-aminobutyric acid (GABA) agonist, identified for its limited conformational flexibility and its significant interaction with the GABAergic system. It binds to membrane preparations of rat forebrain with pharmacological characteristics akin to the post-synaptic GABA recognition site. Moreover, isoguvacine demonstrates similar transport into synaptosomal preparations and release mechanisms as GABA, highlighting its biochemical mimicry of GABA synaptic functions, albeit with less potency (White & Snodgrass, 1983).
Synthesis Analysis
The synthesis of isoguvacine has been approached through various methods. A notable route includes the use of N-alkyl-4-substituted 3H-pyridine-2,6-dione as intermediates, starting from N-alkyl-a-sulfonylacetamides and α,β-unsaturated esters. This strategy has been efficiently applied to synthesize isoguvacine, showcasing its potential biological activities (Chang, Chen, & Chang, 2002).
Molecular Structure Analysis
Isoguvacine's structure is characterized by its limited conformational flexibility, which plays a crucial role in its interaction with GABA receptors. This structural rigidity is essential for its function as a GABA agonist, impacting its binding and pharmacological characteristics significantly.
Chemical Reactions and Properties
Isoguvacine undergoes various chemical reactions, including the synthesis of its esters which are explored as potential prodrugs. The chemical stability of these esters and their hydrolysis rates under physiological conditions have been examined, providing insights into isoguvacine's chemical properties and potential therapeutic applications (Falch, Krogsgaard‐Larsen, & Christensen, 1981).
科学研究应用
-
- Isoguvacine is a GABA A receptor agonist used in neuroscience research . It has been used in studies exploring the excitatory actions of GABA in the intact neonatal rodent hippocampus . In these studies, Isoguvacine was applied to hippocampal slices, and its effects on the frequency of network-driven giant depolarizing potentials were observed .
- The results showed that Isoguvacine and synaptic activation of GABA (A)-Rs evoked excitatory responses at all slice depths, including surface and core . This suggests that GABA exerts excitatory actions in the intact hippocampus and at all depths of hippocampal slices .
-
- Isoguvacine has been used in autism research, specifically in mouse models of autism spectrum disorder (ASD) . Chronic administration of Isoguvacine was found to improve tactile over-reactivity, anxiety-like behaviors, and social impairments in these models .
- The treatment involved the administration of Isoguvacine (2 mg/kg), and the outcomes were measured using behavioral tests . The results showed an improvement in the aforementioned symptoms, suggesting a potential therapeutic use of Isoguvacine in ASD .
-
- Isoguvacine has been used in epilepsy research due to its role as a GABA A receptor agonist . In studies, it has been used to explore the effects of gamma-aminobutyric acid (GABA) agonists and a GABA uptake inhibitor on pharmacoresistant seizure-like events in organotypic hippocampal slice cultures .
-
- In the field of pharmacology, Isoguvacine is known as a selective GABA receptor agonist . It has been used in studies exploring the distribution and function of GABA A receptors within the central nervous system (CNS) .
- Several GABA isosteres, including Isoguvacine, can activate these receptors . The specific methods of application or experimental procedures, including any relevant technical details or parameters, are not available in the data I have. Similarly, a thorough summary of the results or outcomes obtained, including any quantitative data or statistical analyses, is not provided in the data I have.
-
- Isoguvacine has been used in research related to pain, specifically in animal models . Acute injection of Isoguvacine was found to reduce touch overreactivity in a range of animal models despite different pathophysiologies or types of dysfunction in the peripheral somatosensory neurons .
- The treatment involved the administration of Isoguvacine, and the outcomes were measured using behavioral tests . The results showed an improvement in touch overreactivity, suggesting a potential therapeutic use of Isoguvacine in pain management .
-
- Isoguvacine has been used in research related to anxiety, specifically in mouse models of autism spectrum disorder (ASD) . Chronic administration of Isoguvacine (2 mg/kg) was found to improve anxiety-like behaviors in these models .
- The treatment involved the administration of Isoguvacine (2 mg/kg), and the outcomes were measured using behavioral tests . The results showed an improvement in anxiety-like behaviors, suggesting a potential therapeutic use of Isoguvacine in anxiety disorders .
属性
IUPAC Name |
1,2,3,6-tetrahydropyridine-4-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9NO2/c8-6(9)5-1-3-7-4-2-5/h1,7H,2-4H2,(H,8,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KRVDMABBKYMBHG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC=C1C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
68547-97-7 (hydrochloride) | |
| Record name | Isoguvacine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0064603903 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID30214855 | |
| Record name | Isoguvacine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30214855 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
127.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Isoguvacine | |
CAS RN |
64603-90-3 | |
| Record name | Isoguvacine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=64603-90-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Isoguvacine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0064603903 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Isoguvacine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30214855 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1,2,3,6-Tetrahydro-4-pyridinecarboxylic acid hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | ISOGUVACINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/YTF580771Y | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


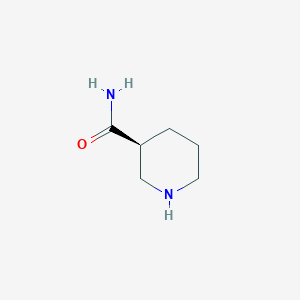
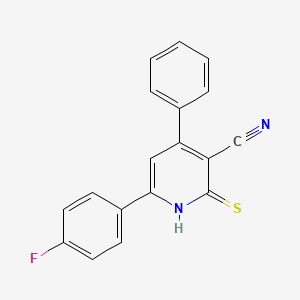
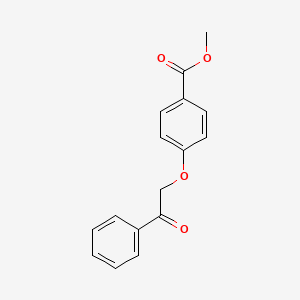
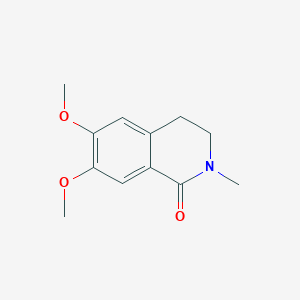
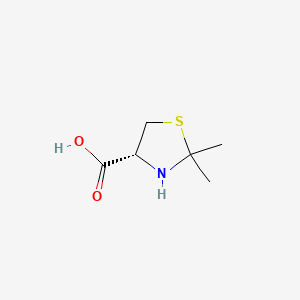
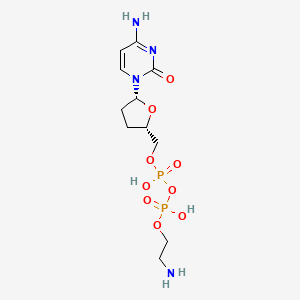
![(2R,3R,4S)-2-[(2R,3S,4R,5R,6S)-4,6-dihydroxy-5-(sulfoamino)-2-(sulfooxymethyl)oxan-3-yl]oxy-4-hydroxy-3-sulfooxy-3,4-dihydro-2H-pyran-6-carboxylic acid](/img/structure/B1206703.png)
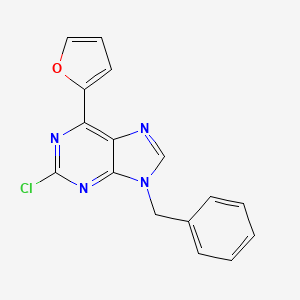
![(3S,6S,7R,8R)-8-benzyl-3-{[(3-hydroxypyridin-2-yl)carbonyl]amino}-6-methyl-4,9-dioxo-1,5-dioxonan-7-yl 2-methylpropanoate](/img/structure/B1206706.png)
![3-[2-Methoxy-6-(4-methoxyphenyl)-3-pyridinyl]-5-(methoxymethyl)-1,2,4-oxadiazole](/img/structure/B1206708.png)
